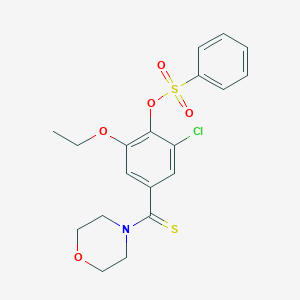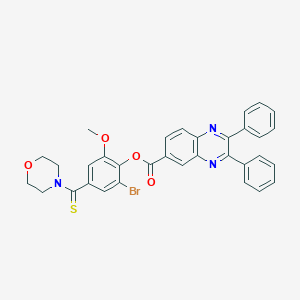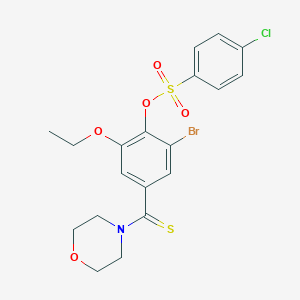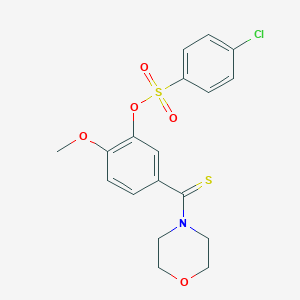![molecular formula C18H16N2O3S2 B306418 N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306418.png)
N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide involves the inhibition of the NF-κB signaling pathway, which is involved in regulating the expression of genes involved in inflammation and cancer. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide can reduce inflammation by decreasing the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties by increasing the activity of antioxidant enzymes. In addition, this compound has been shown to inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of using N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, one limitation is that this compound may have low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is to explore its mechanism of action in more detail to better understand its effects on cellular pathways. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments and potential therapeutic applications.
合成法
The synthesis of N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide involves the reaction of 4-methylbenzaldehyde, 3-methyl-2-thiophenecarboxaldehyde, and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting compound is then purified through recrystallization.
科学的研究の応用
N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities.
特性
製品名 |
N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide |
|---|---|
分子式 |
C18H16N2O3S2 |
分子量 |
372.5 g/mol |
IUPAC名 |
N-(4-methylphenyl)-2-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H16N2O3S2/c1-11-3-5-13(6-4-11)19-16(21)10-20-17(22)15(25-18(20)23)9-14-12(2)7-8-24-14/h3-9H,10H2,1-2H3,(H,19,21)/b15-9- |
InChIキー |
VZBGDCLTHQGTJE-DHDCSXOGSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=C(C=CS3)C)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CS3)C)SC2=O |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CS3)C)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Methyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B306379.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B306383.png)
![2-{(5Z)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306385.png)